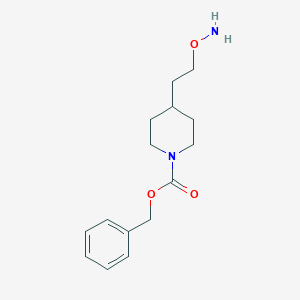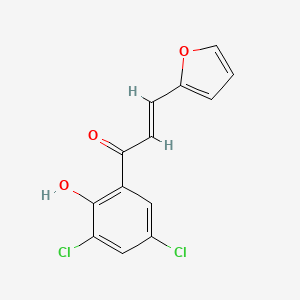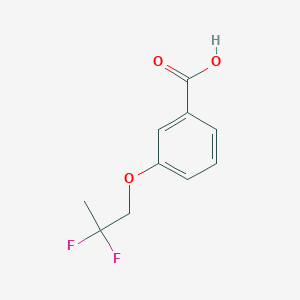![molecular formula C8H10N2O5 B12080849 (2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)
(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil is a synthetic compound that features a uracil base attached to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Attachment of the Uracil Base: The uracil base can be introduced through nucleophilic substitution reactions, where the hydroxyl group of the dioxolane ring reacts with a halogenated uracil derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a carboxylic acid derivative, while substitution could introduce various functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biochemical pathways involving uracil derivatives.
Medicine: Potential antiviral and anticancer properties due to its structural similarity to nucleoside analogs.
Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil would depend on its specific application. In medicinal chemistry, it may act by mimicking natural nucleosides, thereby interfering with viral replication or cancer cell proliferation. The molecular targets and pathways involved would include enzymes like polymerases and kinases.
相似化合物的比较
Similar Compounds
(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]thymine: Similar structure but with a thymine base instead of uracil.
(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]cytosine: Similar structure but with a cytosine base.
Uniqueness
The uniqueness of (2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil lies in its specific combination of the dioxolane ring and uracil base, which may confer unique biological activity and chemical reactivity compared to other nucleoside analogs.
属性
IUPAC Name |
1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c11-3-7-14-4-6(15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQDAUKUBLHXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)

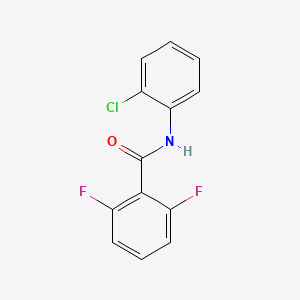

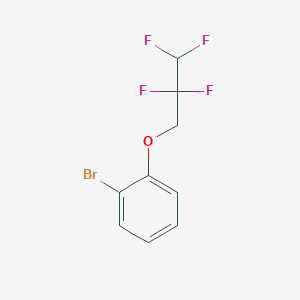

![1-[4-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B12080800.png)
